

# An In-depth Technical Guide to the Chemical Properties of Ethyl Hydrogen Carbonate

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## Compound of Interest

Compound Name: *Ethyl hydrogen carbonate*

Cat. No.: *B1194627*

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## Introduction

**Ethyl hydrogen carbonate**, also known as monoethyl carbonate, is an organic compound with the chemical formula  $C_3H_6O_3$ . It is the monoester of carbonic acid and ethanol. While the monoesters of carbonic acid are generally considered unstable, recent research has shown that **ethyl hydrogen carbonate** can be isolated as a pure solid and is surprisingly stable in acidic solutions and in the gas phase.<sup>[1]</sup> This stability makes it a compound of interest for further study in various chemical and potentially biological applications. This guide provides a comprehensive overview of its chemical properties, drawing from available experimental and computational data.

## Chemical and Physical Properties

There is some discrepancy in the reported experimental data for the physical properties of **ethyl hydrogen carbonate**. The Human Metabolome Database reports a melting point of -61 °C and describes it as a liquid at standard conditions, while CAS Common Chemistry lists a much higher melting point.<sup>[2][3][4]</sup> The liquid state at room temperature is also supported by at least one commercial supplier.<sup>[3]</sup> Further experimental verification is needed to resolve these inconsistencies.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>3</sub>	PubChem[4]
Molecular Weight	90.08 g/mol	PubChem[4]
IUPAC Name	ethyl hydrogen carbonate	PubChem[4]
CAS Number	13932-53-1	PubChem[4]
Melting Point	-61 °C	Human Metabolome Database (via PubChem)[4]
73.9-75 °C	CAS Common Chemistry[2]	
Boiling Point	159-161.5 °C	CAS Common Chemistry[2]
Appearance	Liquid	Human Metabolome Database (via PubChem)[4], MedKoo Biosciences[3]
Solubility	Soluble in DMSO	MedKoo Biosciences[3]

## Computed Properties

Property	Value	Source
XLogP3-AA	0.6	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]
Rotatable Bond Count	2	PubChem[4]
Exact Mass	90.031694049 Da	PubChem[4]
Topological Polar Surface Area	46.5 Å <sup>2</sup>	PubChem[5]

## Reactivity and Stability

**Ethyl hydrogen carbonate** is generally considered to be an unstable compound that can readily decompose into ethanol and carbon dioxide.<sup>[4]</sup> However, it has been shown to be surprisingly stable in acidic solutions, where it does not undergo hydrolysis to carbonic acid.<sup>[1]</sup> It is also stable in the gas phase.<sup>[1]</sup>

**Thermal Decomposition:** While specific studies on the thermal decomposition of pure **ethyl hydrogen carbonate** are not readily available, studies on the related compound, diethyl carbonate, show that at high temperatures (900-1500 K), it decomposes to ethylene, carbon dioxide, and ethanol.<sup>[6]</sup> It is proposed that **ethyl hydrogen carbonate** is an intermediate in this process.<sup>[7]</sup> The decomposition of **ethyl hydrogen carbonate** itself is expected to yield ethanol and carbon dioxide.<sup>[4]</sup>

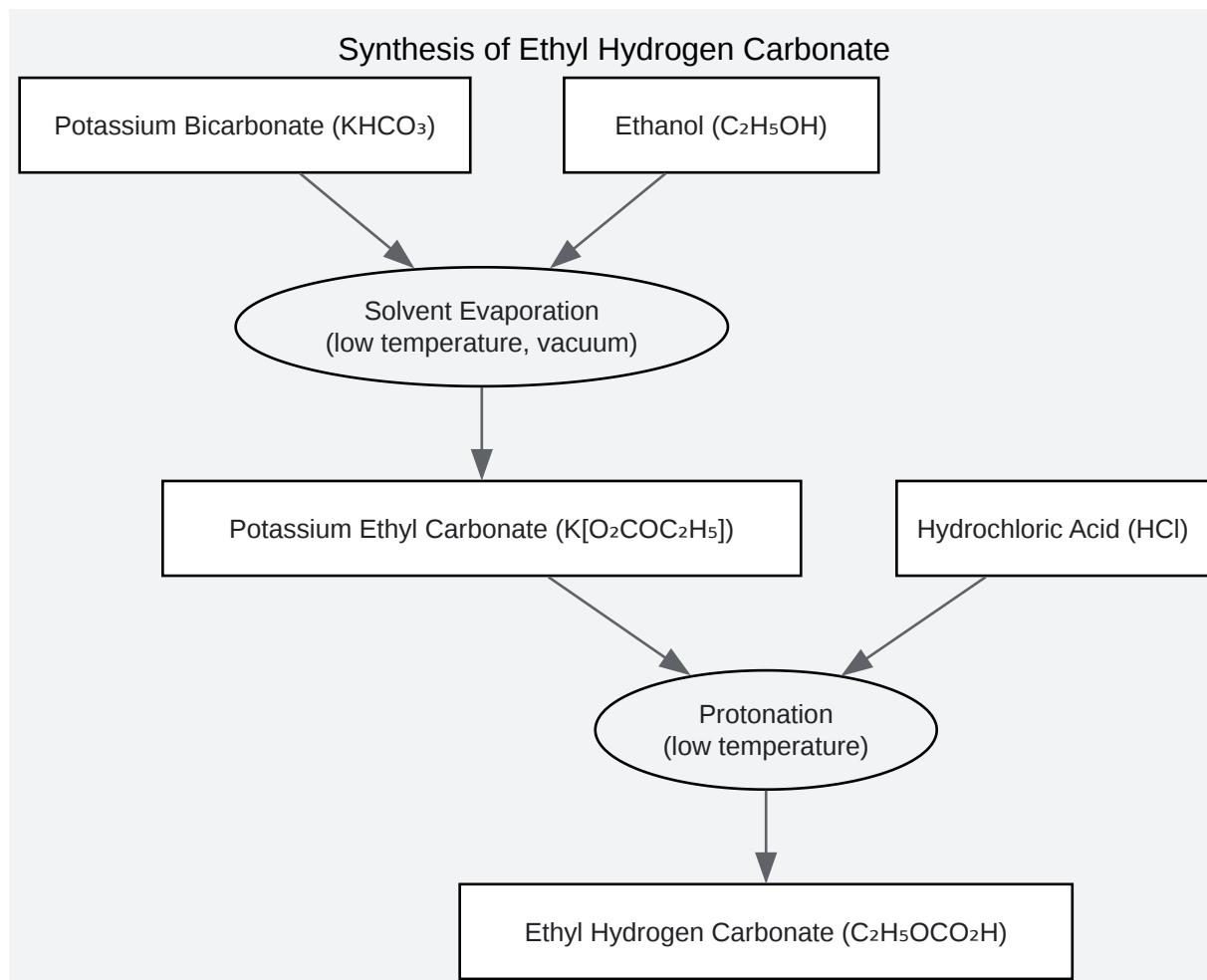
**Hydrolysis:** The hydrolysis of carbonate esters is a well-known reaction. In the case of **ethyl hydrogen carbonate**, hydrolysis would be expected to yield ethanol and carbonic acid, which would then decompose to carbon dioxide and water. The kinetics of the alkaline hydrolysis of the related ethyl carbonate have been studied.<sup>[8]</sup> Studies on ethylene carbonate, a cyclic carbonate, show that its hydrolysis is catalyzed by hydroxide ions.<sup>[5][9]</sup>

## Experimental Protocols

### Synthesis of Ethyl Hydrogen Carbonate:

A detailed experimental protocol for the synthesis of pure, solid **ethyl hydrogen carbonate** has been described.<sup>[1]</sup> The process involves two main steps:

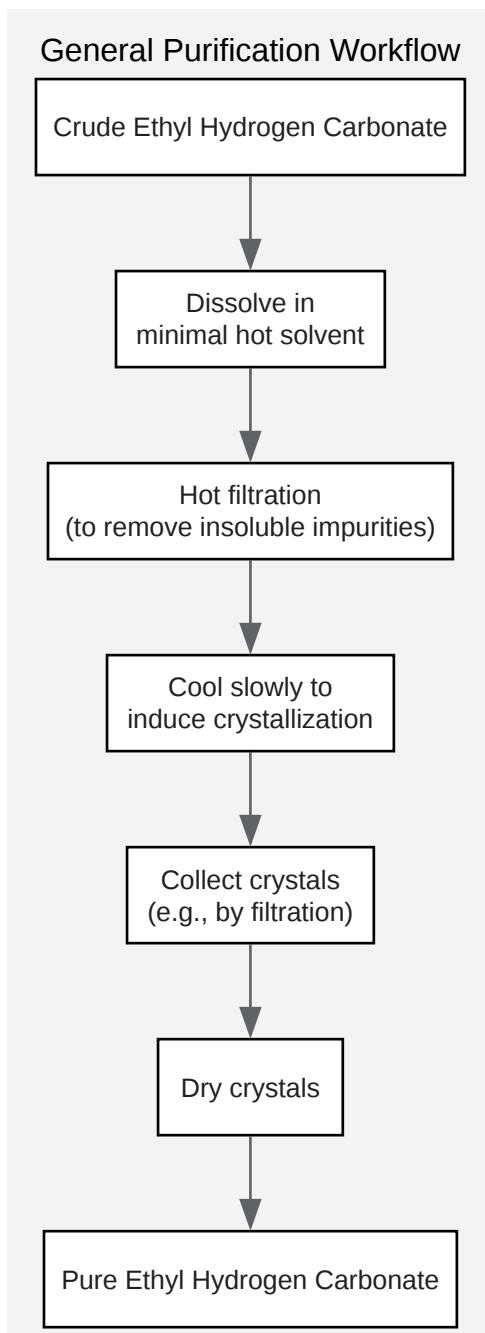
- Formation of Potassium Ethyl Carbonate: Potassium bicarbonate ( $\text{KHCO}_3$ ) is dissolved in absolute ethanol. Upon evaporation of the solvent under vacuum at low temperatures, a solid precipitate of potassium ethyl carbonate ( $\text{K}[\text{O}_2\text{COC}_2\text{H}_5]$ ) is formed.<sup>[1]</sup> The reaction is believed to proceed via the addition of ethanol to the bicarbonate anion, followed by the elimination of water.<sup>[1]</sup>
- Protonation to **Ethyl Hydrogen Carbonate**: The solid potassium ethyl carbonate is then treated with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), at low temperatures (e.g., 180 K). This protonates the ethyl carbonate anion to yield **ethyl hydrogen carbonate**.<sup>[1]</sup> The pure solid can be obtained after the removal of water.<sup>[1]</sup>



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Caption: Synthesis pathway of **ethyl hydrogen carbonate**.

Purification: Purification of **ethyl hydrogen carbonate** can be achieved by sublimation of the solid material.<sup>[1]</sup> Recrystallization is a common technique for purifying solid organic compounds, although a specific protocol for **ethyl hydrogen carbonate** is not detailed in the available literature. The general principle involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly, leading to the formation of pure crystals.



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Caption: A general workflow for purification by recrystallization.

## Spectroscopic Data

Detailed experimental spectroscopic data (IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) for pure **ethyl hydrogen carbonate** are not readily available in the public domain. The following provides an overview of expected spectral features based on the compound's structure.

Infrared (IR) Spectroscopy: The IR spectrum of **ethyl hydrogen carbonate** is expected to show characteristic absorptions for the functional groups present. Key expected vibrational modes include:

- A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500  $\text{cm}^{-1}$ .
- A strong C=O stretching band from the carbonyl group, expected around 1760-1740  $\text{cm}^{-1}$  for a saturated carbonate.
- C-O stretching bands, typically in the fingerprint region between 1300-1000  $\text{cm}^{-1}$ .
- C-H stretching and bending vibrations from the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the acidic proton. The ethyl group would likely appear as a quartet for the methylene (- $\text{CH}_2$ -) protons and a triplet for the methyl (- $\text{CH}_3$ ) protons, due to spin-spin coupling. The chemical shift of the acidic proton (-OH) would be variable and depend on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group. The carbonyl carbon would appear at the lowest field (highest ppm value).

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of **ethyl hydrogen carbonate**. While it is described as a "bioactive chemical" by some suppliers, no detailed pharmacological or toxicological studies were found in the public domain.<sup>[3]</sup> Its structural similarity to endogenous molecules like bicarbonate suggests potential for biological interactions, but this remains an area for future research.

## Conclusion

**Ethyl hydrogen carbonate** is a compound with interesting properties, most notably its unexpected stability for a monoester of carbonic acid. While some fundamental chemical and physical data are available, there are significant gaps and inconsistencies in the experimental record, particularly concerning its physical properties and spectroscopic characterization. The synthesis from potassium bicarbonate provides a viable route for its preparation, opening the door for more detailed investigations into its reactivity, potential applications, and biological relevance. Further research is warranted to fully elucidate the properties of this intriguing molecule.

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